N-(isochroman-3-ylmethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

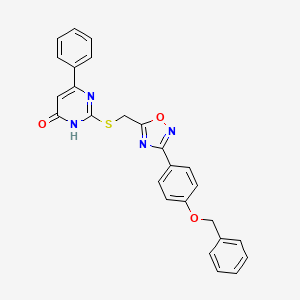

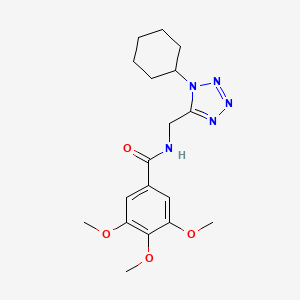

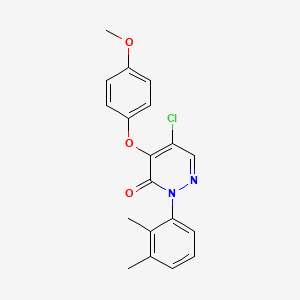

The molecular structure of “N-(isochroman-3-ylmethyl)-2-phenoxyacetamide” would likely include the isochroman moiety, an acetamide group, and a phenyl group attached to the acetamide via an oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the isochroman moiety could potentially influence its solubility and stability .Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Allosteric Effectors for Hemoglobin : Research on similar compounds has been conducted to explore their potential as allosteric modifiers of hemoglobin. These studies aim to develop novel hemoglobin oxygen affinity decreasing agents, which could have significant implications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. The structure-activity relationships of these compounds offer insights into designing more effective allosteric effectors (Randad et al., 1991).

Chemoselective Acetylation

Chemoselective Monoacetylation : Studies on N-(2-hydroxyphenyl)acetamide, a structurally related compound, have highlighted its role as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to produce such intermediates demonstrates the importance of these chemical processes in drug synthesis, offering a pathway for the development of novel antimalarial drugs (Magadum & Yadav, 2018).

Analytical Chemistry Applications

Detection and Derivatization for GC-MS : The derivatization and detection of substituted phenols, including similar compounds, using gas chromatography-mass spectrometry (GC-MS) techniques, have been explored. These studies provide methodologies for identifying and quantifying phenolic compounds in various samples, essential for environmental monitoring and pharmaceutical analysis (Heberer & Stan, 1997).

Synthetic Methodology Development

Rhodium(III)-Catalyzed C-H Activation : Research into the Rh(III)-catalyzed coupling reactions of N-phenoxyacetamides with α,β-unsaturated aldehydes for the synthesis of 1,2-oxazepines and ortho-alkenyl phenols through C-H activation showcases the synthetic utility of related compounds. These methodologies enable the construction of complex molecular architectures at room temperature, relevant for developing pharmaceutical intermediates and materials science (Duan et al., 2014).

Phenolic Compounds in Olive Oil

Identification of Hydroxy-Isochromans in Olive Oil : The discovery of hydroxy-isochromans, a new class of phenolic compounds in extra-virgin olive oil, illustrates the diverse applications of phenolic compound research in food science. Understanding the chemical composition of foods can lead to improvements in nutritional value, flavor profiles, and health benefits (Bianco et al., 2002).

properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-18(13-22-16-8-2-1-3-9-16)19-11-17-10-14-6-4-5-7-15(14)12-21-17/h1-9,17H,10-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIWDZJKVSULMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2577358.png)

![4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2577361.png)

![5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone](/img/structure/B2577366.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)